molecular formula C18H18Cl2N2O B2584819 3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide CAS No. 860609-12-7

3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide

Cat. No. B2584819
CAS RN: 860609-12-7
M. Wt: 349.26
InChI Key: GBWBOCHJZMCITO-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide, also known as 3,5-dichloro-N-(4-piperidinophenyl)benzamide (DCPCB) is an important synthetic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water and is widely utilized in the study of biochemical and physiological effects. DCPCB has a wide range of uses, from being used as a dye in biological research to being used as a drug in pharmaceuticals.

Scientific Research Applications

Supramolecular Chemistry

3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide derivatives, specifically benzene-1,3,5-tricarboxamides (BTAs), are increasingly significant in supramolecular chemistry due to their simple structure, wide accessibility, and self-assembly into nanometer-sized structures. These properties enable their use in nanotechnology, polymer processing, and biomedical applications, promising a bright future for BTAs in commercial applications (Cantekin, de Greef, & Palmans, 2012).

Antineoplastic Agents

Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, a novel series including 3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide analogs, has highlighted their potential as antineoplastic agents. These compounds exhibit significant cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Their mechanisms include apoptosis induction, generation of reactive oxygen species, and modulation of multi-drug resistance, demonstrating their promise as future antineoplastic drug candidates (Hossain et al., 2020).

Advanced Oxidation Processes

The degradation of pollutants through advanced oxidation processes (AOPs) is a critical environmental application. A review of acetaminophen degradation by AOPs, including compounds related to 3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide, shows their potential in environmental cleanup. By understanding the kinetics, mechanisms, and by-products of these processes, researchers aim to enhance the degradation of persistent pollutants, contributing to water purification and environmental health (Qutob et al., 2022).

properties

IUPAC Name

3,5-dichloro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-14-10-13(11-15(20)12-14)18(23)21-16-4-6-17(7-5-16)22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWBOCHJZMCITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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